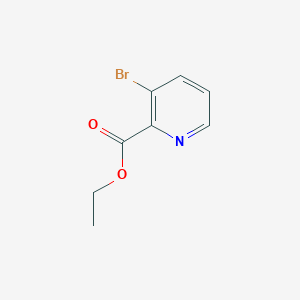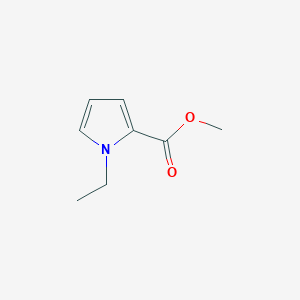![molecular formula C11H12N2OS B1611461 Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- CAS No. 6649-26-9](/img/structure/B1611461.png)
Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-
Overview
Description
Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- is a chemical compound with diverse applications in scientific research1. This compound exhibits unique properties that make it an excellent candidate for investigating various biological and chemical processes1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, thiazole derivatives, which this compound is a part of, have been synthesized through various methods2.Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms2. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom2.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, thiazoles in general have been found to be involved in a variety of chemical reactions2.
Physical And Chemical Properties Analysis
This compound has a molecular mass of 220.291 g·mol −13. It also has a dipole moment of 5.03 ± 1.08 D3. Other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis and Photophysical Properties
Researchers have synthesized novel compounds including phenol derivatives inspired by excited state intra-molecular proton transfer (ESIPT) pathways, which exhibit unique photo-physical characteristics such as single absorption and dual emission features. These compounds have been characterized thoroughly through FT-IR, 1HNMR, 13C NMR, Mass spectral analysis, and TGA analysis, showcasing their thermal stability and potential applications in fluorescence-based technologies (Padalkar et al., 2011).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been conducted on derivatives to analyze their molecular structure, vibrational spectra, and fundamental vibrations. These studies offer insights into the intramolecular charge transfer mechanisms, providing a foundation for predicting biological effects through molecular docking results (Viji et al., 2020).
Corrosion Inhibition
The efficacy of thiazole-imino derivatives as corrosion inhibitors has been investigated, showing significant protective qualities for metals in acidic environments. Theoretical and experimental analyses reveal a good agreement in determining the adsorption mechanism and evaluating the corrosion inhibition process (Yılmaz et al., 2016).
DNA Topoisomerase Inhibition
Benzimidazole derivatives, closely related to the specified phenol, have shown potent inhibitory effects on mammalian type I DNA topoisomerases. These compounds, characterized by various spectroscopic methods, could contribute to the development of new therapeutic agents targeting cancer and other diseases where DNA replication and repair are involved (Alpan et al., 2007).
Fluorescent Sensors and Emissive Properties
The development of fluorescent sensors for metal ions based on benzimidazole and benzothiazole conjugated Schiff bases highlights the potential of these compounds in environmental monitoring and bioimaging applications. These sensors demonstrate significant selectivity and sensitivity, emphasizing the role of such phenol derivatives in analytical chemistry (Suman et al., 2019).
Safety And Hazards
Future Directions
Thiazoles, which this compound is a part of, have been the subject of much research due to their diverse biological activities2. They have been used to develop new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules2. This suggests that there could be further research and development involving this compound in the future.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or resources.
properties
IUPAC Name |
4-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,10,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEDXUHDXKEDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440003 | |
| Record name | Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- | |
CAS RN |
6649-26-9 | |
| Record name | Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-(-)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1611379.png)











